![molecular formula C19H19N5O4S2 B2641166 2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 946268-92-4](/img/structure/B2641166.png)

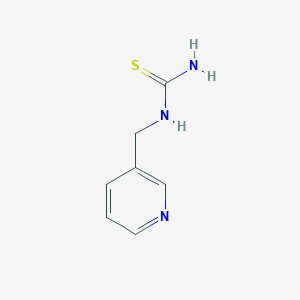

2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(3,4-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

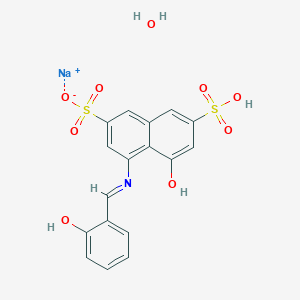

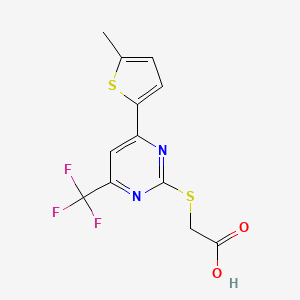

Description

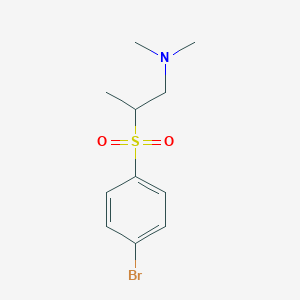

This compound is a novel 2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivative . It has a molecular formula of C19H19N5O4S2 and a molecular weight of 445.51.

Synthesis Analysis

The compound is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of this compound is based on the 1,3,4-thiadiazol-2-ylthio and arylacetamide groups .Chemical Reactions Analysis

The compound has been evaluated in vitro for its urease inhibitor activities .Scientific Research Applications

Urease Inhibitor

The compound has been evaluated for its urease inhibitor activities. The urease enzyme is essential for the colonization of Helicobacter pylori in gastric mucosa, and the role of this enzyme is critical for colonization of the mentioned bacterium . Therefore, inhibiting this enzyme is an efficient way for the treatment of infections caused by this bacterium .

Electrosynthesis

The electrochemical behavior of the compound has been investigated in the presence of electrochemically generated p-benzoquinone . This study provides an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives .

Antinociceptive Effects

The compound has been investigated for its probable antinociceptive effects on nociceptive pathways of the nervous system . The effects of these compounds on mechanical, thermal and chemical stimuli were evaluated by tail-clip, hot-plate and acetic acid-induced writhing tests, respectively .

Chemical Defense in Plants

The compound could potentially be involved in the chemical defense mechanisms of plants. The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of certain bacteria . By regulating metabolic modifications, plants can avoid autotoxicity and gain defense against herbivores .

Proteomics Research

The compound could potentially be used in proteomics research. Although the specific application is not detailed in the source, the compound’s complex structure and reactivity make it a candidate for various biochemical studies .

Diazotization Reaction

The compound could potentially be involved in diazotization reactions. While the specific compound is not mentioned, compounds with similar structures have been studied in the context of diazotization reactions .

Mechanism of Action

properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4S2/c1-27-14-9-8-13(10-15(14)28-2)20-16(25)11-29-19-24-23-18(30-19)22-17(26)21-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,25)(H2,21,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJLOLACADOSDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2641088.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2641097.png)

![N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2641100.png)

![tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate](/img/structure/B2641104.png)